molecular formula C15H17FN2O2 B11384214 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide

Cat. No.: B11384214
M. Wt: 276.31 g/mol
InChI Key: XPUSNZHTDXGGJG-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzamide core, a dimethylaminoethyl side chain, and a furan-2-yl substituent. The compound combines structural motifs known to influence pharmacokinetics and bioactivity:

  • 4-Fluorobenzamide: The fluorine atom at the para position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Furan-2-yl substituent: The heteroaromatic ring may contribute to π-π stacking interactions or serve as a hydrogen bond acceptor .

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C15H17FN2O2/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19)

InChI Key

XPUSNZHTDXGGJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with furan-2-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving neurotransmitter receptors.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethylamino group may facilitate binding to these targets, while the furan and fluorobenzamide moieties contribute to the compound’s overall stability and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide and related benzamide derivatives:

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound 4-Fluorobenzamide, dimethylaminoethyl, furan-2-yl Potential CNS activity (inferred from structural analogs)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2,4-Difluorophenyl, 2-fluorobenzamide Crystalline solid with hydrogen bonding and ring-stacking interactions; studied for structural properties
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitrophenyl, 4-bromobenzamide Nitro group enhances reactivity; used in crystallography studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl, methoxy, methyl groups Fluorescent properties; used in spectrofluorometric studies
Etobenzanid 2,3-Dichlorophenyl, ethoxymethoxy Herbicide; relies on halogenation for bioactivity
Ranitidine-related compounds Dimethylamino, furan, sulfonyl groups Pharmaceutical impurities; highlight metabolic instability risks

Key Observations:

Fluorination Effects :

  • The target compound’s single fluorine at the benzamide para position balances lipophilicity and electronic effects, whereas Fo24’s dual fluorination (2,4-difluorophenyl) may increase steric hindrance and alter crystal packing .
  • Fluorine-free analogs (e.g., ranitidine derivatives) exhibit reduced metabolic stability, emphasizing fluorine’s role in drug design .

Amino Group Variations: The dimethylaminoethyl group in the target compound contrasts with the nitro group in N-(2-nitrophenyl)-4-bromo-benzamide. Nitro groups are electron-withdrawing, reducing basicity but increasing reactivity in reduction reactions .

Heterocyclic Substituents :

  • The furan-2-yl group in the target compound differs from thiazole or triazole rings in other analogs (e.g., ). Furan’s oxygen atom may facilitate hydrogen bonding, whereas sulfur in thiazoles enhances polarizability .

Structural and Functional Insights from Research

  • Crystal Packing: Fo24 exhibits intermolecular N–H···O hydrogen bonds and π-π stacking between fluorinated rings, which stabilize its crystalline lattice . The target compound’s furan and dimethylamino groups may disrupt such packing, reducing crystallinity and enhancing solubility.
  • Synthetic Challenges : highlights the instability of fluorinated diamines, suggesting that the target compound’s amine side chain may require protective strategies during synthesis.
  • Spectroscopic Properties : Fluorinated benzamides like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit strong fluorescence, implying that the target compound’s 4-fluoro group could similarly enable optical tracking in biological systems .

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide is a synthetic compound notable for its unique structural features, including a furan ring, a dimethylamino group, and a fluorobenzamide moiety. These characteristics suggest potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN2OC_{15}H_{17}FN_2O, with a molecular weight of approximately 288.35 g/mol. The presence of the fluorine atom is hypothesized to enhance the compound's biological activity through improved binding affinity to target proteins.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.
  • Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, likely through the formation of reactive intermediates that interact with cellular components.

Anticancer Properties

This compound has been investigated for its anticancer properties. Preliminary studies suggest it exhibits significant inhibitory activity against solid tumor cell lines.

Cell LineIC50 (µM)Reference
HepG21.30
MCF72.09
A5492.08

These findings indicate that the compound may serve as a lead candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential as an effective treatment option.
    • Study Findings : A study reported an IC50 value of 1.30 µM against HepG2 cells, indicating potent cytotoxicity compared to standard treatments like SAHA (17.25 µM) .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, enhancing its anticancer efficacy .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug development:

  • Drug Design : Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for designing new pharmaceuticals targeting various diseases.
  • Therapeutic Potential : The compound's dual activity as an anticancer and antimicrobial agent highlights its versatility in therapeutic applications.

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